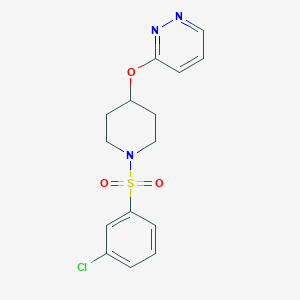

3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antibacterial Properties

Compounds containing a sulfonamido moiety, such as 3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine, have been explored for their potential as antibacterial agents. Studies have found that various derivatives of these compounds show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds with sulfonamido groups that exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013). Similarly, Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which showed effective antimicrobial activity (Bhatt, Kant, & Singh, 2016).

Anti-Inflammatory and Analgesic Agents

Research has also been conducted on the potential use of these compounds as anti-inflammatory and analgesic agents. Abbas et al. (2016) conducted a study where aromatic sulfonamide derivatives were evaluated for their anti-inflammatory and analgesic properties. The study concluded that some synthesized compounds exhibited activity comparable to reference drugs, with a safe profile for the gastrointestinal system (Abbas et al., 2016).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potential of these compounds is another area of interest. For example, El‐Emary, Al-muaikel, and Moustafa (2002) synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which demonstrated antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002). Also, Kandile and Zaky (2015) developed pyrano[2,3-c]pyridazine derivatives using piperidine as the organocatalyst, which showed strong significant activity against bacterial and fungal strains (Kandile & Zaky, 2015).

Crystal Engineering

In the field of crystal engineering, compounds with pyridine and pyridazine structures have been studied. Elacqua et al. (2013) investigated the preparation of organic co-crystals and salts of sulfadiazine and pyridines, revealing interesting hydrogen-bond motifs and interactions (Elacqua et al., 2013).

Anticancer Potential

The anticancer potential of these compounds is also being explored. Mehvish and Kumar (2022) synthesized a series of 3(2h)-one pyridazinone derivatives, which showed promising antioxidant activity and were evaluated for their anticancer properties through molecular docking studies (Mehvish & Kumar, 2022).

Other Applications

Additional research includes the synthesis of compounds for various biological activities, including antimicrobial and antifungal properties. For example, Sayed et al. (2003) explored the reaction of certain compounds to create new heterocyclic compounds with expected biological activity (Sayed et al., 2003).

properties

IUPAC Name |

3-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3S/c16-12-3-1-4-14(11-12)23(20,21)19-9-6-13(7-10-19)22-15-5-2-8-17-18-15/h1-5,8,11,13H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYKLMOEURVEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)

![2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2511727.png)

![{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B2511730.png)

![N-(3-chloro-4-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2511733.png)

![1-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2511740.png)

![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)

![1-(Bromomethyl)bicyclo[2.2.2]octane](/img/structure/B2511746.png)